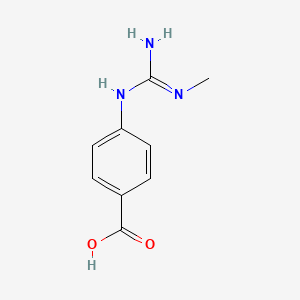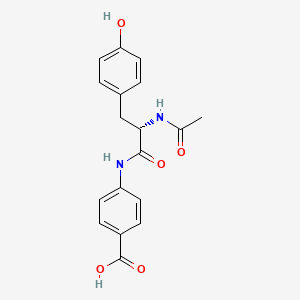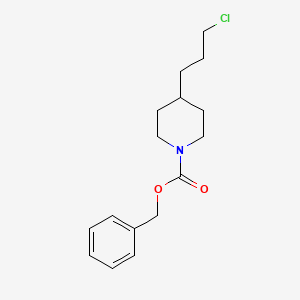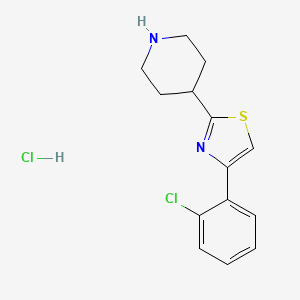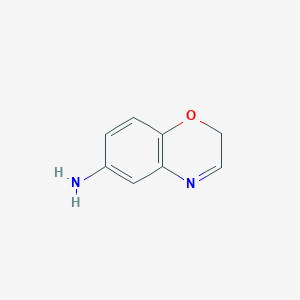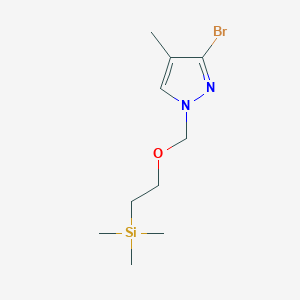
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring. These substituents impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step synthetic routes. One common method starts with the bromination of 4-methyl-1H-pyrazole to introduce the bromine atom at the 3-position. This is followed by the protection of the pyrazole nitrogen using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protection reagents like trimethylsilyl chloride (TMSCl) in the presence of a base .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions to yield the free pyrazole.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
3-Bromo-4-methyl-1H-pyrazole: Lacks the trimethylsilyl-ethoxy-methyl group, making it less stable and less soluble.
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the methyl group, which may affect its biological activity and binding affinity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19BrN2OSi |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-[(3-bromo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-9-7-13(12-10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
UOPBPFSSRDICLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1Br)COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


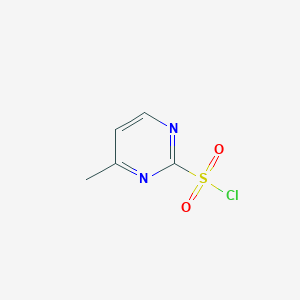
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
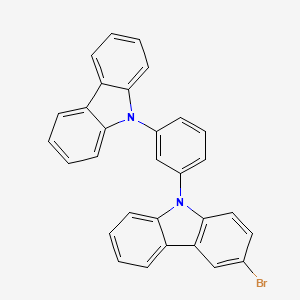
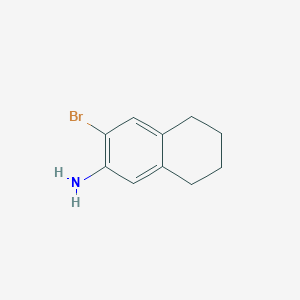

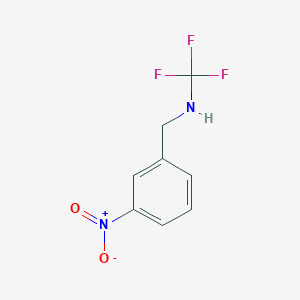
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
